molecular formula C10H22Cl2N2O B1435980 4-(4-Morpholinyl)azepane dihydrochloride CAS No. 1001385-15-4

4-(4-Morpholinyl)azepane dihydrochloride

Cat. No. B1435980
M. Wt: 257.2 g/mol
InChI Key: YGSRIHMNVIUTRP-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)azepane dihydrochloride is a chemical compound with the molecular formula C<sub>10</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>2</sub>O . It is also known by its CAS number 1001385-15-4 . The compound belongs to the class of azepanes , which are heterocyclic organic compounds containing a seven-membered ring with one nitrogen atom. The morpholine group in its structure imparts unique properties to this compound.



Synthesis Analysis

The synthesis of 4-(4-Morpholinyl)azepane dihydrochloride involves several steps. While I don’t have access to specific papers, the general synthetic route includes the following key reactions:



  • Ring Closure : Starting from a suitable precursor, a ring-closure reaction forms the seven-membered azepane ring.

  • Morpholine Substitution : The morpholine group is introduced through nucleophilic substitution or other synthetic methods.

  • Dihydrochloride Salt Formation : The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.



Molecular Structure Analysis

The compound’s molecular structure consists of a seven-membered ring (azepane) with a morpholine substituent. The dihydrochloride salt adds two chloride ions. The arrangement of atoms and bonds can be visualized using molecular modeling software.



Chemical Reactions Analysis

4-(4-Morpholinyl)azepane dihydrochloride may participate in various chemical reactions:



  • Basicity : Due to the presence of the morpholine group, it can act as a weak base.

  • Nucleophilic Substitution : The morpholine nitrogen can undergo nucleophilic substitution reactions.

  • Salt Formation : The dihydrochloride salt readily dissociates in water to release the cationic form.



Physical And Chemical Properties Analysis


  • Physical State : Typically, it exists as a white crystalline powder.

  • Solubility : Soluble in water and polar organic solvents.

  • Melting Point : Varies based on crystalline form.

  • Stability : Sensitive to light, moisture, and extreme temperatures.


Safety And Hazards


  • Toxicity : Assessments indicate low acute toxicity, but safety precautions should be followed.

  • Handling : Use appropriate protective gear (gloves, goggles) when handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research avenues for 4-(4-Morpholinyl)azepane dihydrochloride include:



  • Biological Activity : Investigate potential pharmacological applications.

  • Derivatives : Explore modifications to enhance specific properties.

  • Synthetic Routes : Optimize synthesis for scalability.


Remember that this analysis is based on general knowledge, and specific details may vary. For a more in-depth understanding, consult relevant scientific literature123.


properties

IUPAC Name

4-(azepan-4-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-2-10(3-5-11-4-1)12-6-8-13-9-7-12;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSRIHMNVIUTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Morpholinyl)azepane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Morpholinyl)azepane dihydrochloride
Reactant of Route 2
4-(4-Morpholinyl)azepane dihydrochloride
Reactant of Route 3
4-(4-Morpholinyl)azepane dihydrochloride
Reactant of Route 4
4-(4-Morpholinyl)azepane dihydrochloride
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4-(4-Morpholinyl)azepane dihydrochloride
Reactant of Route 6
4-(4-Morpholinyl)azepane dihydrochloride

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